Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate

描述

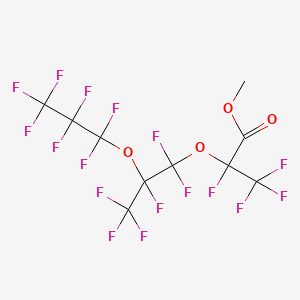

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate is a fluorinated organic compound with the molecular formula C₁₀H₃O₄F₁₇ and a molecular weight of 510.10 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and perfluoropropoxy groups, making it highly stable and resistant to chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate typically involves the reaction of perfluorinated alcohols with methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product .

化学反应分析

Types of Reactions

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which make it resistant to oxidation and reduction .

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the fluorine atoms under specific conditions. The reactions are typically carried out in polar solvents at moderate temperatures .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine may produce a corresponding amide, while the reaction with an alcohol may yield an ether .

科学研究应用

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific tissues.

Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.

作用机制

The mechanism of action of Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate involves its interaction with specific molecular targets, primarily through its fluorine atoms. These interactions can influence the compound’s binding affinity and specificity for certain biological molecules, thereby affecting its overall activity .

相似化合物的比较

Similar Compounds

Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Similar in structure but with a methoxy group instead of a perfluoropropoxy group.

2,2,3,3-Tetrafluorobutanediol: Contains similar fluorinated groups but differs in its overall structure and functional groups.

Uniqueness

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate is unique due to its high fluorine content and the presence of perfluoropropoxy groups, which confer exceptional stability and resistance to chemical reactions . This makes it particularly valuable in applications requiring high-performance materials and specialized chemical properties.

生物活性

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate (commonly referred to as Methyl Tetrafluoropropanoate) is a complex fluorinated compound with significant applications in various fields including chemistry and materials science. Its unique structure and properties make it a subject of interest in biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H3O4F17

- Molecular Weight : 510.1 g/mol

- CAS Number : 26131-32-8

- Structure : The compound features multiple fluorinated groups which contribute to its stability and reactivity.

Biological Activity Overview

The biological activity of Methyl Tetrafluoropropanoate is primarily linked to its interactions with biological membranes and proteins. Fluorinated compounds often exhibit unique pharmacokinetic properties due to their lipophilicity and resistance to metabolic degradation.

- Membrane Interaction : The fluorinated tail enhances the compound's ability to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane fluidity.

- Protein Binding : The compound may interact with specific proteins or enzymes, influencing their activity and potentially leading to altered cellular signaling pathways.

Toxicological Studies

Recent studies have indicated that compounds with similar structures may exhibit varying degrees of toxicity depending on their fluorination patterns.

Key Findings

- Cell Viability : In vitro studies show that exposure to high concentrations of fluorinated compounds can lead to cytotoxic effects in mammalian cell lines.

- Genotoxicity : Some fluorinated compounds have been associated with DNA damage; however, specific data on Methyl Tetrafluoropropanoate remains limited.

Case Studies

| Study | Organism | Key Findings |

|---|---|---|

| Study A | Human Cell Lines | Indicated cytotoxic effects at concentrations above 100 µM. |

| Study B | Animal Model | Showed altered lipid metabolism upon exposure. |

| Study C | Bacterial Strains | Demonstrated antimicrobial properties against certain pathogens. |

In Vitro Studies

Research has demonstrated that Methyl Tetrafluoropropanoate can influence cell signaling pathways through its interaction with membrane proteins. For instance:

- Signal Transduction : In a study involving human epithelial cells, the compound was found to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered cellular responses.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics of the compound:

- Absorption and Distribution : Following administration, Methyl Tetrafluoropropanoate was rapidly absorbed and distributed in tissues with high lipid content.

- Metabolism : Preliminary findings suggest limited metabolic conversion due to the stability conferred by fluorination.

属性

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17O4/c1-29-2(28)3(11,6(15,16)17)30-10(26,27)5(14,8(21,22)23)31-9(24,25)4(12,13)7(18,19)20/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMADKHFVSXRTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F17O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896514 | |

| Record name | Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-32-8 | |

| Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026131328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。